molecular formula C9H17N B6150700 2-{spiro[2.4]heptan-4-yl}ethan-1-amine CAS No. 1369163-29-0

2-{spiro[2.4]heptan-4-yl}ethan-1-amine

Cat. No.: B6150700
CAS No.: 1369163-29-0
M. Wt: 139.2
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Description

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine (CAS: 1369163-29-0) is a bicyclic amine with a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g/mol . Its spiro[2.4]heptane core introduces significant conformational rigidity due to the fused cyclopropane and cyclohexane rings, which distinguishes it from simpler aliphatic amines. This structural feature may enhance metabolic stability and influence receptor-binding interactions, making it a candidate for pharmaceutical exploration.

Properties

CAS No.

1369163-29-0

Molecular Formula

C9H17N

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-{spiro[2.4]heptan-4-yl}ethan-1-amine involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

2-{spiro[2.4]heptan-4-yl}ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-{spiro[2.4]heptan-4-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-{spiro[2.4]heptan-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Key Structural Features

The compound’s spiro architecture contrasts with other bicyclic or branched amines:

  • Spiro[2.4]heptan-6-amine (CAS: 1267497-14-2): A positional isomer with the amine group at the 6-position instead of the 4-position. This alters steric accessibility and electronic distribution .
  • 2-{Spiro[2.5]octan-6-yl}ethan-1-amine : Features a larger spiro[2.5]octane system, which may enhance lipophilicity (logP) and membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted)
2-{Spiro[2.4]heptan-4-yl}ethan-1-amine C₉H₁₇N 139.24 Spiro[2.4]heptane ~1.5 (estimated)
Spiro[2.4]heptan-6-amine C₇H₁₃N 111.19 Spiro[2.4]heptane ~1.2
2-(4-Azaspiro[2.4]heptan-4-yl)ethan-1-amine C₈H₁₆N₂ 140.23 Azaspiro[2.4]heptane ~0.8
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(heptan-4-yl)amine C₁₆H₃₁N 237.42 Norbornane + branched alkyl ~3.0

Notes:

  • Branched alkyl chains (e.g., heptan-4-yl) in related compounds enhance antibacterial activity, suggesting that the spiro system may similarly optimize bioactivity .

Antibacterial Potential

Evidence from structurally analogous compounds indicates that alkyl chain branching and rigid frameworks are critical for antibacterial efficacy. For example:

  • Compound 5 (C3-substituted alkyl chain) showed higher activity than C2-substituted analogs .
  • Heptan-4-yl and cyclohexyl groups in branched amines demonstrated optimal activity, likely due to improved membrane interaction .
    While direct data for this compound is lacking, its spiro system may mimic these favorable properties.

Neurological Targets

Ethan-1-amine derivatives are explored as TAAR1 agonists (Trace Amine-Associated Receptor 1). For instance:

  • 2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine acts as a TAAR1 agonist with submicromolar potency .
    The spiro group in the target compound could modulate receptor binding kinetics by restricting conformational flexibility, though this requires experimental validation.

Derivatization Opportunities

  • Acetylation : Analogous to 2-(3,4-dimethoxyphenyl)ethan-1-amine derivatives, acetylation could alter bioavailability .
  • Spiro Expansion : Larger spiro systems (e.g., spiro[3.3]heptane) are synthesized via photoredox catalysis, offering routes to diversify the scaffold .

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